molecular formula C11H18BrNO3 B6282821 tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis CAS No. 2763741-53-1

tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis

Cat. No. B6282821
CAS RN: 2763741-53-1
M. Wt: 292.2
InChI Key:
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Description

Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis (TBBC) is a highly versatile molecule with a wide range of applications in chemical synthesis and scientific research. TBBC is a brominated cyclobutyl carbamate that is used as a protecting group for amines and as an intermediate for the synthesis of various compounds. TBBC has been used in a variety of scientific research applications, including drug discovery, enzyme inhibitors, and drug delivery. TBBC has also been used in biochemical and physiological studies to investigate the mechanisms of action and effects of various compounds.

Scientific Research Applications

Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis has been used in a variety of scientific research applications, including drug discovery, enzyme inhibitors, and drug delivery. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis has been used as a protecting group for amines, allowing for the synthesis of various compounds. It has also been used to investigate the mechanisms of action and effects of various compounds, as well as to study the biochemical and physiological effects of various drugs. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis has also been used in drug delivery systems, allowing for the controlled release of drugs over a period of time.

Mechanism of Action

Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis acts as a protecting group for amines, allowing for the synthesis of various compounds. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis also acts as an intermediate for the synthesis of various compounds, allowing for the controlled release of drugs over a period of time. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis is also used to investigate the mechanisms of action and effects of various compounds, as well as to study the biochemical and physiological effects of various drugs.
Biochemical and Physiological Effects
tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis has been used to investigate the biochemical and physiological effects of various compounds. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis has been used to study the effects of drugs on the body, including their effects on enzymes, hormones, and other biochemical pathways. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis has also been used to study the effects of drugs on the nervous system, including their effects on neurotransmitters, receptors, and other physiological pathways.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis is a highly versatile molecule and has a wide range of applications in chemical synthesis and scientific research. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis is easy to synthesize and can be used in a variety of lab experiments. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis is also highly stable, allowing for the controlled release of drugs over a period of time. However, tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis is not suitable for use in some lab experiments, such as those involving high temperatures or strong acids and bases.

Future Directions

There are a number of potential future directions for tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis research. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis can be used to further investigate the mechanisms of action and effects of various compounds, as well as to study the biochemical and physiological effects of various drugs. tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis can also be used to develop new drug delivery systems, allowing for the controlled release of drugs over a period of time. Additionally, tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis can be used to synthesize new compounds and investigate their effects on the body. Finally, tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis can be used to develop new enzyme inhibitors and investigate their effects on the body.

Synthesis Methods

Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis can be synthesized through a variety of methods. The most common method is the reaction of 2-bromoacetyl chloride with a tert-butyl alcohol in the presence of a base, such as triethylamine or sodium hydroxide. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically done at room temperature. After the reaction is complete, the product can be isolated by simple filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis involves the reaction of tert-butyl carbamate with (1s,3s)-3-(2-bromoacetyl)cyclobutanol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "(1s,3s)-3-(2-bromoacetyl)cyclobutanol", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Add (1s,3s)-3-(2-bromoacetyl)cyclobutanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2763741-53-1

Product Name

tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis

Molecular Formula

C11H18BrNO3

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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